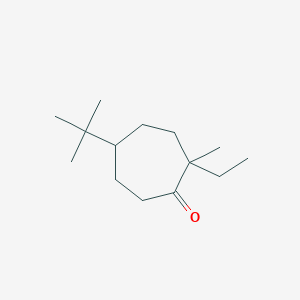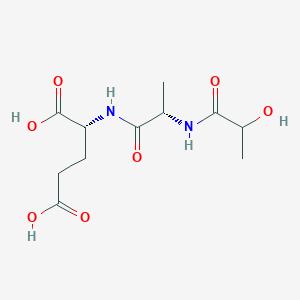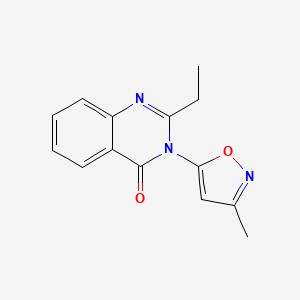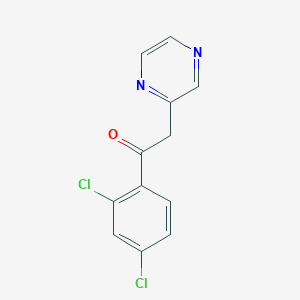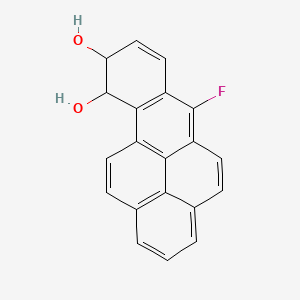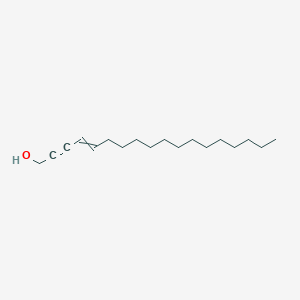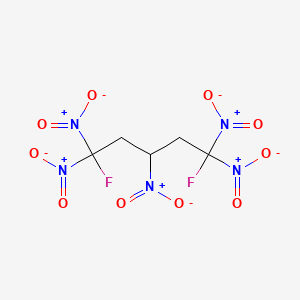![molecular formula C18H25NO5 B14420353 But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate CAS No. 84972-18-9](/img/structure/B14420353.png)
But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate is an organic compound with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate involves multiple steps. One common method includes the reaction of but-2-yn-1-ol with 3,4-diethoxy-5-(ethoxymethyl)phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions
But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
But-3-yn-1-yl 4-methylbenzenesulfonate: Similar in structure but with a sulfonate group instead of a carbamate.
3-Iodo-2-propynyl butylcarbamate: Contains an iodine atom and is used as a preservative.
Uniqueness
Its combination of an alkyne group with a carbamate moiety makes it versatile for various chemical transformations and applications .
Properties
CAS No. |
84972-18-9 |
|---|---|
Molecular Formula |
C18H25NO5 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
but-2-ynyl N-[3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C18H25NO5/c1-5-9-10-24-18(20)19-15-11-14(13-21-6-2)17(23-8-4)16(12-15)22-7-3/h11-12H,6-8,10,13H2,1-4H3,(H,19,20) |
InChI Key |
JQTLECWGKRNNDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C(=CC(=C1)NC(=O)OCC#CC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)

![4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14420292.png)

![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
